Fenylthiomorpholinen
Phenylthiomorpholines are a class of heterocyclic compounds characterized by the presence of a phenyl ring attached to a thiomorpholine moiety. These molecules find applications in various fields due to their unique structural and chemical properties. The basic structure includes a six-membered ring with a sulfur atom, featuring an oxygen-containing heteroatom that can participate in numerous reactions, such as nucleophilic substitution and electrophilic addition.
Phenylthiomorpholines are often used in pharmaceuticals as precursors for the synthesis of bioactive compounds. They also serve as valuable intermediates in organic synthesis due to their reactivity and potential for diversification through functional group modifications. Additionally, these compounds exhibit interesting physical properties, including solubility characteristics that make them suitable for certain types of chemical reactions or applications.
The tunability of phenylthiomorpholines allows for the design of molecules with specific biological activities, making them important in drug discovery and development processes. Furthermore, their structure provides a platform for exploring novel chemical reactivity and creating new materials with unique properties.

Structuur | Chemische naam | CAS | MF |
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4-Phenylthiomorpholine 1,1-dioxide | 17688-68-5 | C10H13NO2S |
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4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide | 82222-74-0 | C10H12ClNO2S |
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4-(thiomorpholin-4-yl)benzoic acid | 197446-29-0 | C11H13NO2S |
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4-(Thiomorpholin-4-yl)benzaldehyde | 27913-94-6 | C11H13NOS |
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2-Phenylthiomorpholine | 77082-31-6 | C10H13NS |
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N-({(5S)-3-[4-(1,1-dioxidothiomorpholin-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | 383199-88-0 | C16H19F2N3O5S |
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2-Phenyl Thiomorpholine Hydrochloride | 77082-60-1 | C10H14ClNS |
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Thiomorpholine, 2-(4-chlorophenyl)- | 77082-32-7 | C10H12ClNS |
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4-(4-Nitrophenyl)thiomorpholine | 90254-22-1 | C10H12N2O2S |
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Methyl 4-(1,1-Dioxothiomorpholino)benzoate | 451485-76-0 | C12H15NO4S |
Gerelateerde literatuur
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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